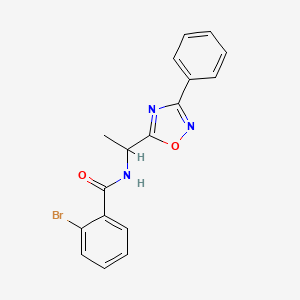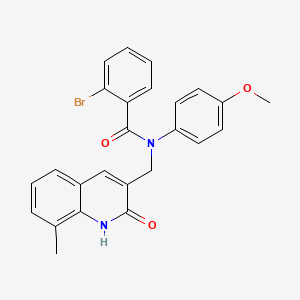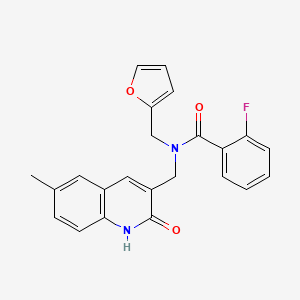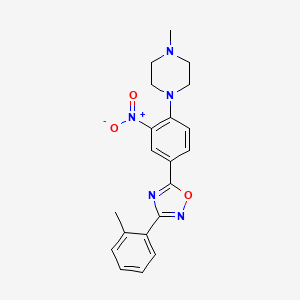
5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The exact mechanism of action of 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting various enzymes and signaling pathways. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole exhibits various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. This compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. This compound also exhibits good solubility in various solvents, making it easy to work with. However, one of the limitations of this compound is its relatively low water solubility, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole. One potential direction is the study of its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is the development of new synthetic methods to improve the efficiency of the reaction and reduce the cost of production. Additionally, the study of the structure-activity relationship of this compound may lead to the development of more potent analogs with improved biological activities.
Conclusion:
In conclusion, 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. The study of this compound may lead to the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole involves the reaction of 4-(4-methylpiperazin-1-yl) nitrobenzene and 2-(o-tolyl) hydrazinecarboxamide in the presence of a suitable catalyst. This reaction leads to the formation of the desired compound in good yields. The synthesis method has been optimized to improve the efficiency of the reaction and reduce the cost of production.
Aplicaciones Científicas De Investigación
5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. It has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory activities. This compound has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
3-(2-methylphenyl)-5-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-14-5-3-4-6-16(14)19-21-20(28-22-19)15-7-8-17(18(13-15)25(26)27)24-11-9-23(2)10-12-24/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKBZZYCUZZSGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)N4CCN(CC4)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-{4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-6-oxo-N-(pyridin-4-ylmethyl)-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7717816.png)
![N-(4-Bromophenyl)-3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B7717832.png)
![3-(benzylsulfamoyl)-4-methoxy-N-[(2-methoxyphenyl)methyl]benzamide](/img/structure/B7717836.png)
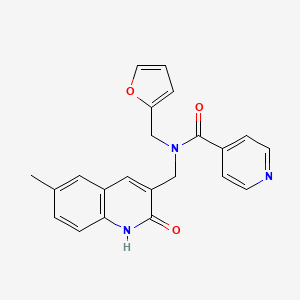

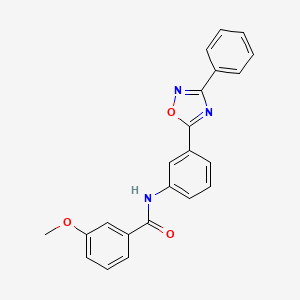
![2-[Cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B7717873.png)
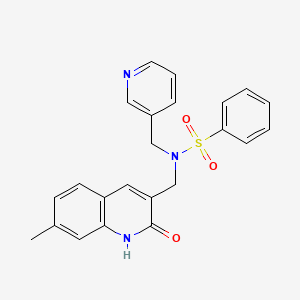
![3-(dimethylsulfamoyl)-4-methoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B7717881.png)
